(E)-3-[3-[(2-methyl-5-phenylfuran-3-carbonyl)amino]phenyl]prop-2-enoic acid
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Overview
Description
(E)-3-[3-[(2-methyl-5-phenylfuran-3-carbonyl)amino]phenyl]prop-2-enoic acid is a complex organic compound characterized by its unique structure, which includes a furan ring, a phenyl group, and a prop-2-enoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-[3-[(2-methyl-5-phenylfuran-3-carbonyl)amino]phenyl]prop-2-enoic acid typically involves multiple steps. One common approach is the condensation reaction between 2-methyl-5-phenylfuran-3-carboxylic acid and 3-aminoacetophenone, followed by the formation of the (E)-prop-2-enoic acid moiety through a Wittig reaction. The reaction conditions often include the use of organic solvents such as dichloromethane and catalysts like triphenylphosphine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(E)-3-[3-[(2-methyl-5-phenylfuran-3-carbonyl)amino]phenyl]prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles such as bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Alcohol derivatives.
Substitution: Brominated or nitrated phenyl derivatives.
Scientific Research Applications
(E)-3-[3-[(2-methyl-5-phenylfuran-3-carbonyl)amino]phenyl]prop-2-enoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of (E)-3-[3-[(2-methyl-5-phenylfuran-3-carbonyl)amino]phenyl]prop-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and triggering downstream signaling pathways. For instance, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
- 2-methyl-5-phenylfuran-3-carboxylic acid
- 3-aminoacetophenone
- Furan-2,3-dione derivatives
Uniqueness
(E)-3-[3-[(2-methyl-5-phenylfuran-3-carbonyl)amino]phenyl]prop-2-enoic acid is unique due to its combination of structural features, which confer specific chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and interact with various molecular targets makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(E)-3-[3-[(2-methyl-5-phenylfuran-3-carbonyl)amino]phenyl]prop-2-enoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17NO4/c1-14-18(13-19(26-14)16-7-3-2-4-8-16)21(25)22-17-9-5-6-15(12-17)10-11-20(23)24/h2-13H,1H3,(H,22,25)(H,23,24)/b11-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQMVUAYFYRCGHV-ZHACJKMWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)C2=CC=CC=C2)C(=O)NC3=CC=CC(=C3)C=CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(O1)C2=CC=CC=C2)C(=O)NC3=CC=CC(=C3)/C=C/C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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